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Compound of Interest |

5-Bromo-1-(4-
Compound Name: methoxybenzyl)pyrrole-2-
carbaldehyde

Cat. No.: B581297

\ J

5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd ist ein strategisch wichtiges Intermediat im
organisch-synthetischen Labor. Seine Nutzlichkeit ergibt sich aus drei primaren reaktiven
Zentren:

o Die C5-Brom-Gruppe: Ein idealer Angriffspunkt fir Palladium-katalysierte
Kreuzkupplungsreaktionen, der die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-
Heteroatom-Bindungen ermdglicht.

» Die C2-Carbaldehyd-Gruppe: Ein Elektrophil, das fir eine Vielzahl von Kondensations-,
Oxidations-, Reduktions- und Additionsreaktionen zuganglich ist.

e Die N1-(4-Methoxybenzyl)-Schutzgruppe (PMB): Diese Gruppe ist entscheidend, um die
Reaktivitat des Pyrrol-Stickstoffs zu modulieren und unerwiinschte Nebenreaktionen zu
verhindern.

Die entscheidende Rolle der PMB-Schutzgruppe

Der Pyrrol-Stickstoff ist von Natur aus nukleophil und sein Proton ist sauer. Ohne Schutz wirde
dieser unter den basischen Bedingungen vieler Kreuzkupplungsreaktionen deprotoniert
werden, was zu Komplikationen wie verminderter Loslichkeit, Nebenreaktionen und
Katalysatordesaktivierung fihren kann.[1][2] Die 4-Methoxybenzyl (PMB)-Gruppe ist eine
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ausgezeichnete Wabhl fiir den Schutz, da sie unter vielen Reaktionsbedingungen stabil ist, aber
selektiv unter spezifischen Bedingungen entfernt werden kann.

o Oxidative Spaltung: Die PMB-Gruppe kann effizient mit Oxidationsmitteln wie 2,3-Dichlor-
5,6-dicyan-p-benzochinon (DDQ) oder Cer(IV)-ammoniumnitrat (CAN) entfernt werden. Der
elektronenreiche Methoxy-Substituent am Benzylring erleichtert die Oxidation und ermdglicht
eine selektive Abspaltung in Gegenwart anderer saurelabiler oder benzylischer
Schutzgruppen.[3][4]

e Saure Spaltung: Starke Sauren wie Trifluoressigsaure (TFA) kdnnen ebenfalls zur
Abspaltung der PMB-Gruppe verwendet werden.[5][6] Bei diesem Verfahren ist die
Verwendung eines "Fangers" (Scavenger) wie Anisol oder 1,3-Dimethoxybenzol
entscheidend, um das hochreaktive PMB-Kation abzufangen und eine Re-Alkylierung des
Substrats zu verhindern.[5]

Die Synthese des Ausgangsmaterials selbst beruht wahrscheinlich auf der Vilsmeier-Haack-
Formylierung eines N-PMB-geschutzten Pyrrols, gefolgt von einer Bromierung. Die Vilsmeier-
Reaktion ist eine Standardmethode zur Einfihrung einer Formylgruppe in elektronenreiche
Heterozyklen.[7][8][9]

Derivatisierungsstrategien: Protokolle und
mechanistische Einblicke

Die Modifikation des Molekiils kann logisch in drei Hauptstrategien unterteilt werden, die auf
die jeweiligen reaktiven Zentren abzielen.

Strategie 1: Funktionalisierung an der C5-Position durch
Palladium-katalysierte Kreuzkupplung

Das Bromatom an der C5-Position ist der primare Angriffspunkt fir den Aufbau molekularer
Komplexitat. Palladium-katalysierte Kreuzkupplungen sind hier die Methoden der Wahl.

Die Suzuki-Reaktion ist eine robuste Methode zur Bildung von C-C-Bindungen durch die
Reaktion von Organoborverbindungen mit organischen Halogeniden.[10] Fir Brompyrrole ist
diese Reaktion besonders effektiv.[2][11] Die N-Schutzgruppe ist hierbei entscheidend, um
Nebenreaktionen wie die Debromierung zu unterdricken.[1][2]
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Allgemeines Protokoll fur die Suzuki-Miyaura-Kupplung:

e In einem ausgeflammten und mit Inertgas (Argon oder Stickstoff) gespulten Schlenkrohr
werden 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Aqg.), die Aryl- oder
Vinylboronsaure (1,2-1,5 Ag.) und eine Base (z. B. K2COs oder Cs2C0s, 2,0-3,0 Ag.)
vorgelegt.

o Der Palladiumkatalysator (z. B. Pd(PPhs)a (2-5 mol%) oder [1,1'-
Bis(diphenylphosphino)ferrocen]palladium(ll)-dichlorid (Pd(dppf)Clz) (2-5 mol%)) wird
hinzugefugt.

e Ein entgastes Losungsmittelsystem (z. B. Dioxan/Hz20 (4:1) oder Dimethoxyethan (DME))
wird zugegeben.

e Die Reaktionsmischung wird unter Inertgasatmosphéare bei 80-100 °C fur 2—12 Stunden
geruhrt, bis die Umsetzung (verfolgt durch DC oder LC-MS) vollstandig ist.

e Nach dem Abkuhlen wird die Mischung mit Wasser verdinnt und mit einem organischen
Losungsmittel (z. B. Ethylacetat) extrahiert.

o Die vereinigten organischen Phasen werden getrocknet, filtriert und das Losungsmittel wird
unter reduziertem Druck entfernt. Das Rohprodukt wird durch Saulenchromatographie
gereinigt.

Kausale Begrindung: Die Wahl des Katalysators und der Base ist entscheidend. Pd(dppf)Cl2
ist oft effizienter fUr heteroaromatische Substrate, da der dppf-Ligand die reduktive
Eliminierung fordert.[10] Casiumcarbonat ist eine starkere Base als Kaliumcarbonat und kann
die Transmetallierung, einen oft geschwindigkeitsbestimmenden Schritt, beschleunigen.

Die Sonogashira-Kupplung ermdglicht die direkte Verkntipfung von terminalen Alkinen mit dem
Pyrrol-Ring und ist ein wichtiger Weg zur Synthese von konjugierten Enin-Systemen.[12] Die
Reaktion erfordert typischerweise einen Palladium-Katalysator und einen Kupfer(l)-Co-
Katalysator.[12][13]

Allgemeines Protokoll fur die Sonogashira-Kupplung:
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e Zu einer Losung von 5-Brom-1-(4-methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Ag.) und dem
terminalen Alkin (1,2-1,5 Aq.) in einem entgasten Losungsmittel wie Tetrahydrofuran (THF)
oder Dimethylformamid (DMF) werden eine Base (z. B. Triethylamin oder
Diisopropylethylamin, 2,0-3,0 Aq.), ein Palladiumkatalysator (z. B. Pd(PPhs)a (2—5 mol%))
und Kupfer(l)-iodid (Cul, 1-5 mol%) gegeben.

o Die Reaktion wird bei Raumtemperatur oder leicht erhéhter Temperatur (40-60 °C) unter
Inertgasatmosphare geruhrt, bis die Umsetzung vollstandig ist.

» Die Aufarbeitung erfolgt durch Filtration des Amin-Hydrobromid-Salzes, gefolgt von
wassriger Extraktion und sdulenchromatographischer Reinigung.

Diese Reaktion ist eine der leistungsstarksten Methoden zur Bildung von Aryl-Amin-Bindungen.
[14][15] Sie ermoglicht die Kupplung einer Vielzahl von primaren und sekundaren Aminen an
den Pyrrol-Ring.

Allgemeines Protokoll fur die Buchwald-Hartwig-Aminierung:

e In einem Handschuhfach oder unter strikter Inertgasatmosphare werden 5-Brom-1-(4-
methoxybenzyl)pyrrol-2-carbaldehyd (1,0 Aq.), der Palladium-Prékatalysator (z. B.
Pdz(dba)s, 1-2 mol%), der Ligand (z. B. XPhos oder BINAP, 2—4 mol%) und eine starke
Base (z. B. Natrium-tert-butoxid (NaOtBu) oder Lithiumhexamethyldisilazid (LHMDS), 1,2—
1,5 Aq.) in einem trockenen, entgasten Losungsmittel wie Toluol oder Dioxan vorgelegt.

e Das Amin (1,1-1,3 Ag.) wird zugegeben.
e Die Mischung wird bei 80—110 °C erhitzt, bis die Reaktion abgeschlossen ist.

» Die Aufarbeitung umfasst die Quenchung mit Wasser, Extraktion und
saulenchromatographische Reinigung.

Kausale Begriindung: Die Verwendung von sperrigen, elektronenreichen Phosphinliganden
(wie XPhos) ist entscheidend, da sie die oxidative Addition des Arylbromids an das
Palladium(0)-Zentrum erleichtern und die reduktive Eliminierung des Aminprodukts
beschleunigen.[16] Starke, nicht-nukleophile Basen sind erforderlich, um das Amin zu
deprotonieren und das Palladium-Amido-Intermediat zu bilden.[16]
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e Heck-Kupplung: Zur Reaktion mit Alkenen zur Bildung von C(sp?)-C(sp?)-Bindungen.[17][18]

e Cyanierung: Zur Einfuhrung einer Nitrilgruppe, oft unter Verwendung von Zinkcyanid
(Zn(CN)2) oder Kaliumhexacyanoferrat(ll) (Ka[Fe(CN)s]) als Cyanidquelle.[19][20]

. . . ) Typisches
Reaktionsty  Typischer Typischer Typische 3 . Temperatur
. Losungsmit
p Katalysator Ligand Base el (°C)
e
Suzuki- Pd(PPhs)a, K2COs3, Dioxan/Hz0,
] PPhs, dppf 80-100
Miyaura Pd(dppf)Cl2 Cs2C0s DME
) Pd(PPhs)a / EtsN, i-
Sonogashira PPhs THF, DMF 25-60
Cul Pr2NEt
Buchwald- Pdz(dba)s, XPhos, NaOtBu, Toluol, 80110
Hartwig Pd(OAc)2 BINAP LHMDS Dioxan
DMF,
Heck Pd(OAc)2 P(o-tol)s EtsN, K2COs o 80-120
Acetonitril
Cyanierung Pd(PPhs)a PPhs DMF 120-150
Tabelle 1:
Zusammenfa
ssung der
typischen
Reaktionsbed

ingungen far
Kreuzkupplun
gen an der
C5-Position.

Strategie 2: Modifikationen an der C2-Aldehyd-Gruppe

Die Aldehydfunktion ist ein vielseitiger Angriffspunkt fir eine Reihe von

Standardtransformationen der organischen Chemie.

o Reduktive Aminierung: Die Reaktion mit einem priméaren oder sekundéaren Amin zur Bildung

eines Imins, gefolgt von einer in-situ-Reduktion (z. B. mit Natriumtriacetoxyborhydrid,
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NaBH(OAC)s), fuhrt zur entsprechenden Amin-Seitenkette.

o Wittig-Reaktion: Die Umsetzung mit einem Phosphoniumylid erzeugt ein Alken an der C2-
Position.

o Oxidation: Die Oxidation des Aldehyds (z. B. mit Natriumchlorit (NaClOz2) unter Pinnick-
Bedingungen) liefert die entsprechende Pyrrol-2-carbonsaure.

e Reduktion: Die Reduktion (z. B. mit Natriumborhydrid (NaBHa4)) fuhrt zum Pyrrol-2-methanol.

Strategie 3: Abspaltung der N-PMB-Schutzgruppe

Die Entfernung der PMB-Gruppe ist oft ein letzter Schritt in einer Synthesesequenz, um den N-
H-Pyrrol freizulegen.

e Losen Sie das N-PMB-geschutzte Pyrrol (1,0 Aqg.) in einem Lésungsmittelsystem aus
Dichlormethan (DCM) und Wasser (z. B. 18:1).[3]

o Kihlen Sie die Losung auf 0 °C ab.

« Fiugen Sie DDQ (1,1-1,5 Aq.) portionsweise hinzu. Die Losung farbt sich typischerweise
tiefgriin oder braun.

o Lassen Sie die Reaktion auf Raumtemperatur erwarmen und rtihren Sie fur 1-3 Stunden.
o Die Reaktion wird durch Zugabe einer gesattigten Natriumbicarbonatlésung gequencht.
o Extrahieren Sie die wassrige Phase mehrmals mit DCM.

o Die vereinigten organischen Phasen werden getrocknet, filtriert und das Losungsmittel wird
entfernt. Das Produkt wird durch Chromatographie gereinigt.

o Losen Sie das N-PMB-geschutzte Pyrrol (1,0 Aqg.) in Dichlormethan (DCM).
 Fiigen Sie einen Fanger hinzu (z. B. Anisol oder 1,3-Dimethoxybenzol, 3-5 Aq.).

 Figen Sie Trifluoressigsaure (TFA, 5-10 Ag. oder als Co-Lésungsmittel) bei
Raumtemperatur hinzu.[5][6]
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e Ruhren Sie die Reaktion fur 1-24 Stunden bei Raumtemperatur oder leicht erhdhter
Temperatur (z. B. 40 °C).

» Entfernen Sie die fliichtigen Bestandteile unter reduziertem Druck.

e Losen Sie den Ruckstand in einem organischen Lésungsmittel und waschen Sie ihn mit
einer gesattigten Natriumbicarbonatlésung, um die Saure zu neutralisieren.

Fuhren Sie eine Standard-Aufarbeitung und Reinigung durch.

Visualisierung von Arbeitsablaufen und
Mechanismen

Zur besseren Veranschaulichung der synthetischen Wege und der zugrunde liegenden
Mechanismen werden die folgenden Diagramme bereitgestellt.
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Abbildung 1: Ubersicht der Derivatisierungswege fiir das Kernmolekiil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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